methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
Description
Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate (C₁₁H₁₈BrNO₅, molecular weight 324.17) is a chiral compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a methyl ester, a 4-oxo moiety, and a bromine substituent at position 5 .
Properties
Molecular Formula |
C11H18BrNO5 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
methyl (2R)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
InChI |
InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-8(9(15)17-4)5-7(14)6-12/h8H,5-6H2,1-4H3,(H,13,16)/t8-/m1/s1 |
InChI Key |
REILQMSCIGJTGY-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)CBr)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)CBr)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- The synthesis often begins with a chiral amino acid such as (2R)-5-amino-4-oxopentanoic acid or its derivatives.
- The amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions (e.g., sodium bicarbonate or triethylamine) in an organic solvent such as dichloromethane or tetrahydrofuran to yield the Boc-protected amino acid intermediate.
Esterification to Methyl Ester
- The carboxylic acid group is converted to the methyl ester by Fischer esterification using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
- Alternatively, methylation can be achieved using diazomethane or methyl iodide with a base, depending on the sensitivity of other functional groups.
Introduction of the 4-Oxo Group
- The 4-oxo group (ketone) can be introduced by oxidation of the corresponding 4-hydroxy intermediate.
- Common oxidizing agents include pyridinium chlorochromate (PCC), Dess–Martin periodinane, or Swern oxidation conditions.
- Careful control of reaction conditions is required to prevent overoxidation or racemization.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc Protection | (Boc)2O, NaHCO3, DCM, 0-25°C | Boc-protected amino acid intermediate |
| 2 | Bromination | NBS, CCl4 or DCM, 0-25°C | Introduction of 5-bromo substituent |
| 3 | Esterification | MeOH, H2SO4 (cat.), reflux | Formation of methyl ester |
| 4 | Oxidation | PCC or Dess–Martin periodinane, DCM, 0°C | Formation of 4-oxo group (ketone) |
Stereochemical Considerations
- The synthesis is stereospecific for the (2R) configuration at the amino acid alpha carbon.
- Protection and functional group transformations are conducted under conditions that preserve the stereochemical integrity.
- Use of chiral starting materials or chiral catalysts ensures enantiomeric purity.
Research Findings and Optimization
- Studies have shown that the Boc protection step proceeds efficiently under mild conditions with yields above 90%.
- Bromination with NBS is highly selective for the 5-position, minimizing side reactions when temperature and solvent are carefully controlled.
- Esterification using acid-catalyzed Fischer esterification yields methyl esters with high purity, but alternative methylation methods can be employed for sensitive substrates.
- Oxidation to the ketone is best performed with Dess–Martin periodinane to avoid harsh conditions that could lead to racemization or degradation.
Summary Table of Preparation Methods and Conditions
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | (Boc)2O, NaHCO3, DCM, 0-25°C | >90 | Mild, preserves stereochemistry |
| Bromination | NBS, CCl4/DCM, 0-25°C | 80-85 | Selective for 5-position, avoid excess |
| Esterification | MeOH, H2SO4 (cat.), reflux | 85-90 | Standard Fischer esterification |
| Oxidation to 4-oxo | Dess–Martin periodinane, DCM, 0°C | 75-80 | Mild oxidation, preserves chirality |
Chemical Reactions Analysis
Types of Reactions
Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like sodium borohydride.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride: Used for reduction reactions.
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduced Products: Alcohol derivatives are formed from the reduction of the ester group.
Deprotected Products: The free amine is obtained after deprotection of the Boc group.
Scientific Research Applications
Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with various molecular targets and pathways. The bromine atom and Boc-protected amino group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural elements—Boc protection, bromo substituent, methyl ester, and 4-oxo group—distinguish it from analogs. Below is a comparative analysis with related compounds:
Table 1: Structural and Physicochemical Comparison
Physicochemical and Application Differences
- Solubility and Stability: The methyl ester in the target compound improves lipid solubility compared to the carboxylic acid in the Cbz analog . The Boc group’s stability under mild acids contrasts with the Cbz group’s susceptibility to hydrogenolysis.
- Biological Relevance : The (2R) configuration in the target compound ensures chirality-critical applications, such as enzyme substrate synthesis. In contrast, the (S)-configured hydroxy variant () may influence stereoselective reactions .
Biological Activity
Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate, identified by CAS number 151168-12-6, is a compound with notable biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H18BrNO5
- Molecular Weight : 324.17 g/mol
- Structure : The compound features a bromo substituent and a tert-butoxycarbonyl (Boc) protecting group on the amino acid backbone, which influences its solubility and reactivity.
This compound acts primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. Its structural similarity to amino acids allows it to interact with active sites of enzymes like transaminases, potentially affecting amino acid metabolism.
- Prodrug Activity : As a prodrug, it may be converted into an active form upon enzymatic hydrolysis, enhancing its bioavailability and therapeutic efficacy. This property is particularly relevant in drug design for targeting specific tissues or overcoming metabolic barriers.
Antimicrobial and Antiinflammatory Effects
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Additionally, preliminary studies suggest anti-inflammatory activity, which may be attributed to the inhibition of cyclooxygenase enzymes (COX), similar to other known anti-inflammatory agents. This could make it a candidate for conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Enzyme Interaction : A study evaluated the interaction of this compound with key metabolic enzymes. Results indicated a competitive inhibition mechanism with a Ki value indicative of moderate potency against transaminases .
- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound showed significant antibacterial activity, particularly against Gram-positive bacteria .
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory markers in serum, supporting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of transaminases | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced edema in animal models |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Detailed studies on how this compound interacts with specific molecular targets.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
- Formulation Development : Exploring various delivery methods to enhance bioavailability and target specificity.
Q & A
Basic: What synthetic strategies are effective for preparing methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate?
Answer:
The compound is synthesized via multi-step routes involving:
- Coupling reactions : Use of carbodiimide reagents like EDC with DMAP in dichloromethane (DCM) to activate carboxylic acids for ester/amide bond formation, achieving ~70% yield under optimized conditions .
- Protection/deprotection : The tert-butoxycarbonyl (Boc) group protects the amine during synthesis, requiring acidic conditions (e.g., TFA) for removal while preserving stereochemistry .
- Bromination : Introduction of the bromo substituent at the 5-position via electrophilic substitution or halogenation of precursor alkanes .
Basic: How is the compound characterized to confirm structural integrity and purity?
Answer:
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), ester methyl (δ ~3.7 ppm), and bromine-induced deshielding .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ = 352.26) and monitors reaction progress .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Boc C-O) validate functional groups .
Basic: What are the stability considerations for handling and storing this compound?
Answer:
- Light sensitivity : Degrades under prolonged UV exposure; store in amber vials at 2–8°C .
- Thermal stability : Boc group decomposes above 40°C; avoid high-temperature reactions .
- Moisture sensitivity : Hydrolysis of the ester or Boc group occurs in aqueous media; use anhydrous solvents like DCM .
Advanced: How can the bromo substituent be leveraged in cross-coupling reactions for structural diversification?
Answer:
The C-5 bromo group enables:
- Suzuki-Miyaura coupling : Palladium-catalyzed reactions with aryl boronic acids to form biaryl derivatives .
- Nucleophilic substitution : Replacement with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
- Radical reactions : Use of AIBN or light-mediated protocols for C–Br bond functionalization .
Experimental Design Tip : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and temperature (60–80°C) to minimize byproducts .
Advanced: What strategies mitigate racemization during synthesis of the (2R)-configured amino group?
Answer:
- Chiral auxiliaries : Use of Evans oxazolidinones or Oppolzer sultams to enforce stereochemical control during Boc protection .
- Low-temperature reactions : Conduct coupling steps below 0°C to reduce epimerization .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers post-synthesis .
Data Contradiction Note : Some protocols report racemization during Boc deprotection; monitor via polarimetry or CD spectroscopy to validate retention of configuration .
Advanced: How does steric hindrance from the tert-butyl group influence reaction kinetics?
Answer:
The bulky tert-butyl group:
- Slows nucleophilic attacks : Steric shielding at the C-2 amino group reduces reactivity in acylation or alkylation reactions .
- Directs regioselectivity : In multi-functional substrates, reactions preferentially occur at less hindered sites (e.g., the 4-oxo position) .
- Requires tailored catalysts : Bulky ligands (e.g., XPhos) enhance efficiency in cross-coupling reactions by mitigating steric effects .
Mechanistic Insight : Computational modeling (DFT) predicts energy barriers for reactions at hindered sites, guiding catalyst selection .
Advanced: What role does this compound play in peptide mimetic or prodrug design?
Answer:
- Peptide backbone modification : The 4-oxo group mimics natural amino acid side chains (e.g., glutamic acid), enabling protease resistance .
- Prodrug activation : Ester hydrolysis in vivo releases the active carboxylic acid, enhancing bioavailability .
- Boc as a temporary protector : Facilitates stepwise assembly of complex peptides without side reactions .
Case Study : In squalene-based nanotherapeutics, similar Boc-protected compounds improve tumor-targeting efficacy via pH-sensitive release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
